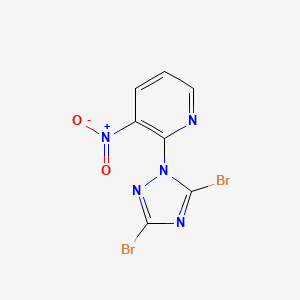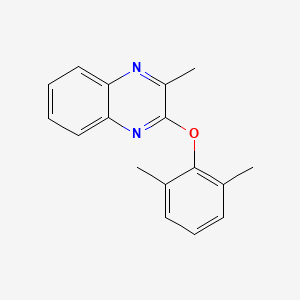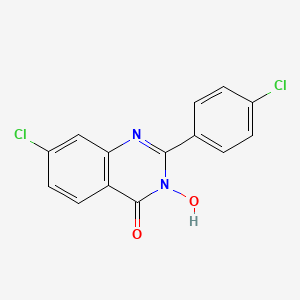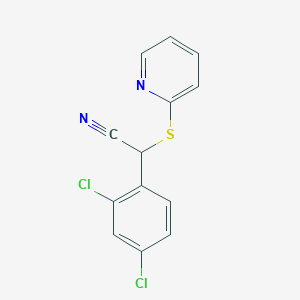![molecular formula C13H11ClN2OS B3037405 (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine CAS No. 478030-97-6](/img/structure/B3037405.png)
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
説明
The compound is an organic molecule with a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a methoxyamine group and a sulfanyl group linked to a chlorophenyl group. The (E) notation indicates the configuration of the double bond, suggesting that the methoxy and the pyridinyl groups are on opposite sides of the double bond .
Molecular Structure Analysis
The molecule likely has a planar aromatic pyridine ring system, with the sulfanyl group causing a deviation from planarity. The(E) configuration suggests a certain spatial arrangement of the molecule . Chemical Reactions Analysis
The compound might undergo reactions typical for amines, pyridines, and sulfides. For instance, it could participate in electrophilic aromatic substitution reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, solubility, stability, and reactivity can be influenced by the functional groups present in the molecule .科学的研究の応用
- Researchers can explore its reactivity in various reactions, such as α-bromination reactions. For instance, a recent study employed pyridine hydrobromide perbromide as a brominating agent to synthesize 4-chloro-α-bromo-acetophenone from 4-chloroacetophenone .
Organic Synthesis and Chemical Innovation
β-Amino Alcohol Synthesis
Electrochemical Biosensors (E-ABs)
作用機序
Target of Action
Based on its structural similarity to oximes and hydrazones , it can be inferred that it may interact with carbonyl compounds such as aldehydes and ketones. These compounds are involved in a wide range of biochemical processes and play crucial roles in various metabolic pathways.
Mode of Action
The compound likely interacts with its targets through a mechanism similar to that of oximes and hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a C=N bond, with the release of a water molecule .
Biochemical Pathways
Given its potential to form oximes and hydrazones , it could impact pathways involving carbonyl compounds. For instance, it might interfere with the metabolism of aldehydes and ketones, potentially altering energy production, signal transduction, and other cellular processes.
Pharmacokinetics
Similar compounds, such as oximes, are known to be relatively stable and can be readily prepared . This suggests that the compound could have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Its potential to form oximes and hydrazones suggests that it could alter the structure and function of carbonyl-containing molecules . This could have a range of effects, depending on the specific molecules and pathways involved.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s reactivity, as the formation of oximes and hydrazones is typically acid-catalyzed . Additionally, the presence of other reactive species could influence the compound’s stability and reactivity.
将来の方向性
特性
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-17-16-9-10-3-2-8-15-13(10)18-12-6-4-11(14)5-7-12/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTZAGVBOMMFIG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B3037326.png)

![7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine](/img/structure/B3037328.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3037330.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3037333.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037336.png)

![7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B3037339.png)


